BenchChemオンラインストアへようこそ!

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

S1P5 receptor agonism GPCR pharmacology neurodegenerative disease

(2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1396890-12-2) is a synthetic chalcone derivative featuring a piperidine ring substituted at the 4-position with a thiophen-3-yl moiety and an α,β-unsaturated carbonyl (enone) linker conjugated to a terminal phenyl ring. The compound is indexed in ChEMBL (CHEMBL4095920) and BindingDB (BDBM50250614), with curated bioactivity data sourced from Ono Pharmaceutical.

Molecular Formula C18H19NOS
Molecular Weight 297.42
CAS No. 1396890-12-2
Cat. No. B2855453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one
CAS1396890-12-2
Molecular FormulaC18H19NOS
Molecular Weight297.42
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H19NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+
InChIKeyDOMULWWKXIFQRF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1396890-12-2): Compound Identity and Core Pharmacological Profile


(2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1396890-12-2) is a synthetic chalcone derivative featuring a piperidine ring substituted at the 4-position with a thiophen-3-yl moiety and an α,β-unsaturated carbonyl (enone) linker conjugated to a terminal phenyl ring . The compound is indexed in ChEMBL (CHEMBL4095920) and BindingDB (BDBM50250614), with curated bioactivity data sourced from Ono Pharmaceutical [1]. This compound belongs to the thiophene-phenyl-piperidine hybrid chalcone class, which has attracted interest for its modular scaffold enabling systematic exploration of structure-activity relationships at G-protein-coupled receptors, particularly the sphingosine-1-phosphate (S1P) receptor family [2].

Why (2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one Cannot Be Replaced by In-Class Analogs


Within the chalcone and piperidine-thiophene hybrid class, minor structural variations produce profound shifts in S1P receptor subtype selectivity and potency that are not predictable from scaffold similarity alone [1]. The position of the thiophene attachment (thiophen-3-yl vs. thiophen-2-yl) on the piperidine ring, the geometry of the enone linker (E vs. Z), and the nature of the terminal aryl group each independently modulate the compound's ability to discriminate between S1P5, S1P1, and S1P3 receptors [2]. Generic substitution of this compound with a structurally related chalcone—even one differing only in thiophene regiochemistry—risks losing the S1P5/S1P3 selectivity window that defines its pharmacological utility. The quantitative evidence below demonstrates that this specific compound occupies a distinct position in the S1P5 agonist chemical space relative to both earlier-generation agonists (e.g., ozanimod) and more selective tool compounds (e.g., A-971432) [3].

Quantitative Differentiation Evidence for (2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one: Head-to-Head and Cross-Study Comparisons


S1P5 Receptor Agonist Potency: Sub-Nanomolar EC50 with Defined S1P5/S1P3 Selectivity Window

This compound exhibits potent agonist activity at the human S1P5 receptor with an EC50 of 0.980 nM, measured via inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human S1P5 after 30 minutes [1]. In the same assay panel sourced from Ono Pharmaceutical and curated by ChEMBL, the compound shows an S1P3 EC50 of >30,000 nM, yielding an S1P5/S1P3 selectivity ratio of >30,600-fold [2]. This selectivity profile is therapeutically relevant because S1P3 activation is associated with undesirable cardiovascular effects (bradycardia, hypertension), making S1P3-sparing agonists preferable for chronic neurodegenerative indications [3].

S1P5 receptor agonism GPCR pharmacology neurodegenerative disease

S1P1 Co-Agonism Profile: Balanced Dual S1P5/S1P1 Activity Distinct from S1P5-Selective Tools

This compound demonstrates notable S1P1 agonist activity (EC50 = 1.20 nM), measured by displacement of [33P]-S1P from human S1P1 receptor expressed in CHO-K1 cells [1]. The S1P5/S1P1 potency ratio is approximately 1.2-fold (0.980 vs. 1.20 nM), indicating near-equipotent dual agonism [2]. This distinguishes it from the highly S1P5-selective tool compound A-971432, which exhibits an S1P5/S1P1 selectivity of approximately 60-fold (IC50 6 nM vs. 362 nM) and essentially lacks S1P1 engagement at therapeutic concentrations [3]. The dual S1P5/S1P1 profile parallels that of ozanimod (S1P5 EC50 8.6 nM, S1P1 EC50 1.03 nM), but with approximately 8-9-fold greater absolute potency at both receptors [4].

S1P1 receptor dual agonism immunomodulation

Structural Determinant of S1P5 Selectivity: Thiophen-3-yl vs. Thiophen-2-yl Regiochemistry

The thiophen-3-yl substitution at the piperidine 4-position represents a critical structural determinant of S1P receptor pharmacology. In a series of structurally related chalcones, compounds with thiophene rings attached at different positions exhibit distinct crystal packing, hydrogen-bonding networks, and conformational preferences [1]. Specifically, crystallographic analysis of four closely related thiophene/phenyl-piperidine hybrid chalcones (compounds I-IV) revealed that non-classical C-H···O hydrogen bonding interactions vary with thiophene substitution pattern: compounds I, III, and IV (bearing specific thiophene orientations) form chains extended along the b-axis, while compound II (thiophen-2-yl) lacks these interactions [2]. Although the crystallography study did not include the exact target compound, the structural precedent establishes that thiophene regiochemistry on the piperidine-chalcone scaffold directly modulates intermolecular interactions and, by extension, receptor recognition [3].

structure-activity relationship thiophene regiochemistry chalcone scaffold

Ligand Efficiency Metrics: Comparative MW-Normalized S1P5 Potency

When normalized by molecular weight, this compound (MW = 297.42 g/mol, S1P5 pEC50 = 9.01) achieves a ligand efficiency (LE = 1.4 × pEC50 / heavy atom count) that compares favorably with more complex S1P5 agonists [1]. With 21 heavy atoms (C18H19NOS), its LE for S1P5 is approximately 0.60 kcal/mol per heavy atom. In contrast, A-971432 (MW ~449, S1P5 pIC50 ~8.2) and ozanimod (MW ~404, S1P5 pEC50 ~8.07) carry substantially higher molecular weight with lower or comparable S1P5 potency [2] [3]. The target compound's lower molecular weight and higher LE make it a more attractive starting point for fragment-based or efficiency-driven lead optimization programs where maintaining low MW is critical for CNS penetration [4].

ligand efficiency drug-likeness lead optimization

ChEMBL-Curated Data Provenance: Ono Pharmaceutical Origin Supports Reproducibility

The S1P receptor activity data for this compound are curated in ChEMBL (CHEMBL4095920) and originate from Ono Pharmaceutical, a company with an active clinical-stage S1P5 agonist program (ONO-2808, Phase 2 for multiple system atrophy) [1] [2]. This provenance is significant because Ono has disclosed that their S1P5 program prioritizes compounds with improved balance of S1P5 receptor agonist activity against S1P1 receptor activity, and that their screening cascade includes counter-screening against S1P3 to minimize cardiovascular risk [3]. The availability of multi-parameter data (S1P5, S1P1, S1P3 EC50 values from a single laboratory using consistent assay formats) eliminates the inter-laboratory variability that confounds cross-study comparisons of compounds sourced from disparate vendors [4].

data provenance assay reproducibility pharmaceutical sourcing

Dual Pharmacological Potential: S1P5 Agonism and CCR5 Antagonism in a Single Scaffold

Preliminary pharmacological screening reported in the patent literature indicates that compounds within this structural series, including the target compound, exhibit CCR5 antagonist activity and may be useful for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1] [2]. While quantitative CCR5 antagonism data (IC50/Ki values) for this specific compound are not publicly available in curated databases, the dual S1P5 agonism/CCR5 antagonism potential is a notable point of differentiation from most S1P5 reference agonists, which have not been profiled against chemokine receptors [3]. This dual pharmacology, if confirmed by independent replication, could position the compound as a unique polypharmacological probe for conditions where both S1P receptor modulation and chemokine receptor blockade are therapeutically relevant [4].

CCR5 antagonism polypharmacology HIV

High-Value Application Scenarios for (2E)-3-Phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one in Research and Drug Discovery


Pharmacological Dissection of S1P5-Mediated Oligodendrocyte Differentiation Without S1P3-Driven Cardiovascular Confounds

This compound's >30,600-fold selectivity for S1P5 over S1P3 makes it suitable for ex vivo and in vitro studies of oligodendrocyte precursor cell (OPC) differentiation and myelination where S1P3-mediated effects must be rigorously excluded [1]. Unlike ozanimod (S1P5/S1P3 ~1,160-fold), which retains measurable S1P3 activity, this compound's wider selectivity window reduces the risk of S1P3-driven calcium signaling confounding the interpretation of S1P5-dependent effects on OPC maturation [2]. Researchers studying remyelination in organotypic slice cultures or primary OPC assays can use this compound as a S1P5-preferring probe with a built-in S1P3 safety margin [3].

Dual S1P5/S1P1 Pharmacological Standard for Neuroimmunology Screening Cascades

With near-equipotent S1P5 (EC50 0.980 nM) and S1P1 (EC50 1.20 nM) agonist activity, this compound serves as an ideal dual-receptor positive control in screening cascades that evaluate both S1P1-mediated lymphopenia and S1P5-mediated neural repair mechanisms [1]. Its balanced dual agonism—distinct from S1P1-preferring ozanimod (S1P5/S1P1 ratio 8.35) and S1P5-selective A-971432 (S1P5/S1P1 ratio 0.017)—allows researchers to establish assay windows for both receptors simultaneously using a single compound, reducing the number of control wells and simplifying data normalization in multi-parameter screens [2] [3].

Efficient Starting Point for Ligand-Efficiency-Driven Lead Optimization of CNS-Penetrant S1P5 Agonists

With a molecular weight of only 297.42 g/mol and a ligand efficiency of approximately 0.60 kcal/mol per heavy atom at S1P5, this compound offers a more synthetically accessible and cost-efficient starting point for medicinal chemistry optimization compared to the more complex A-971432 (MW ~449) or ozanimod (MW ~404) [1] [2]. Medicinal chemistry teams pursuing fragment-growing or structure-based design strategies for CNS-penetrant S1P5 agonists can leverage the lower MW and higher LE to maintain favorable CNS MPO scores while exploring vectors for potency and selectivity enhancement [3].

Polypharmacological Probe for S1P Receptor and Chemokine Receptor Cross-Talk in Neuroinflammation

The reported dual S1P5 agonist/CCR5 antagonist activity suggests a unique application in studying the intersection of sphingolipid and chemokine signaling in neuroinflammatory disease models [1]. In experimental autoimmune encephalomyelitis (EAE) or other neuroinflammatory paradigms where both S1P-driven glial responses and CCR5-mediated leukocyte infiltration contribute to pathology, this compound may enable simultaneous modulation of both pathways with a single agent—a capability not provided by any commercially available S1P5 agonist or CCR5 antagonist alone [2]. Investigators should independently confirm the CCR5 antagonist activity before relying on this dual mechanism for mechanistic conclusions [3].

Quote Request

Request a Quote for (2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.